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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed examination of the thermochemical properties of 2-
Methyl-4-nitrophenol (CAS No. 99-53-6), a key intermediate in the synthesis of

pharmaceuticals, dyes, and other fine chemicals.[1] An understanding of its thermodynamic

stability, energy of formation, and phase change behavior is critical for process safety,

optimization, and predicting its reactivity. This document synthesizes available experimental

data, theoretical calculations, and established analytical methodologies to offer a

comprehensive resource. While direct experimental thermochemical data for 2-Methyl-4-
nitrophenol is limited in publicly accessible databases, this guide contextualizes its properties

through comparison with related nitrophenol isomers and details the state-of-the-art techniques

for their determination.

Introduction: The Significance of Thermochemical
Data
2-Methyl-4-nitrophenol, a derivative of nitrophenol, is a molecule of significant interest in

organic synthesis.[2] Its molecular structure, featuring a phenolic hydroxyl group, a methyl

group, and a nitro group on an aromatic ring, imparts a unique combination of reactivity and
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physical properties.[2][3][4] The thermochemical properties of this compound are fundamental

to its practical application and safe handling.

Enthalpy of Formation (ΔfH°): This value is a measure of the energy change when a

compound is formed from its constituent elements in their standard states. It is a critical

parameter for calculating the heat of reaction for any chemical process involving 2-Methyl-4-
nitrophenol, which is essential for reactor design and thermal management.

Enthalpy of Combustion (ΔcH°): The heat released during complete combustion, this

property is not only vital for safety assessments, particularly in determining the explosive

potential of nitroaromatic compounds, but also serves as a primary experimental route to

determine the enthalpy of formation.

Enthalpy of Sublimation (ΔsubH°): This parameter quantifies the energy required for a

substance to transition from a solid to a gaseous state. It is crucial for understanding the

compound's volatility, which is important in purification processes like sublimation and in

predicting its environmental fate.

Heat Capacity (Cp): The heat capacity of 2-Methyl-4-nitrophenol dictates the amount of

heat required to raise its temperature. This is a fundamental property for any heat transfer

calculations in process design and for understanding its thermal behavior under different

conditions.

The interplay of these properties governs the stability and reactivity of 2-Methyl-4-nitrophenol,
making their accurate determination a cornerstone of its chemical and pharmaceutical

development.

Physicochemical and Thermochemical Properties
While a complete, experimentally verified dataset for all thermochemical properties of 2-
Methyl-4-nitrophenol is not readily available in a single source, this section compiles the most

reliable data from the literature, including experimental values where available and estimations

from established computational methods.

General Properties
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Property Value Source

Molecular Formula C₇H₇NO₃ [1][5][6]

Molecular Weight 153.14 g/mol [1][6]

CAS Number 99-53-6 [1][5][6]

Appearance
Pale yellow to orange

crystalline solid
[1]

Melting Point 93-98 °C [2]

Thermochemical Data
Direct experimental values for the enthalpy of formation and combustion of 2-Methyl-4-
nitrophenol are not widely reported in the literature. However, data for related isomers and

estimations from computational models provide valuable insights. A recent study has provided

experimental vapor pressure data, which is crucial for determining the enthalpy of sublimation.

[7]

Property
2-Methyl-4-
nitrophenol

2-Nitrophenol 3-Nitrophenol 4-Nitrophenol

Enthalpy of

Formation (gas,

kJ/mol)

-150.82 (Joback

Method)

Enthalpy of

Combustion

(solid, kJ/mol)

Not

Experimentally

Determined

-2789.0 ± 1.2

Enthalpy of

Sublimation

(kJ/mol)

Experimentally

Determined[7]
73.2 ± 1.3 91.2 ± 0.5 91 ± 2

Heat Capacity

(solid, J/mol·K)

Not

Experimentally

Determined

144
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Note: The enthalpy of combustion for 4-nitrophenol is a well-established value. The enthalpy of

sublimation for 2-Methyl-4-nitrophenol has been experimentally determined, though the

precise value from the cited source requires access to the full publication. The values for other

isomers are provided for comparison.

Experimental Determination of Thermochemical
Properties
The determination of the thermochemical properties of 2-Methyl-4-nitrophenol relies on a

suite of well-established experimental techniques. The choice of method is dictated by the

property of interest and the physical state of the compound.

Combustion Calorimetry: Determining the Enthalpy of
Formation
Combustion calorimetry is the cornerstone for the experimental determination of the enthalpy of

formation of organic compounds.[8] The process involves the complete combustion of a known

mass of the substance in a high-pressure oxygen atmosphere within a constant-volume

container known as a "bomb".

Sample Preparation: A pellet of a precisely weighed sample of 2-Methyl-4-nitrophenol
(typically 0.5-1.0 g) is placed in a crucible within the bomb calorimeter.

Bomb Assembly: A fuse wire is attached to the ignition system, with its end in contact with

the sample. The bomb is then sealed and pressurized with pure oxygen to approximately 30

atm.

Calorimeter Setup: The bomb is submerged in a known volume of water in an insulated

container (the calorimeter). The initial temperature of the water is recorded with high

precision.

Ignition and Data Acquisition: The sample is ignited by passing an electric current through

the fuse wire. The temperature of the water is monitored and recorded at regular intervals

until it reaches a maximum and then begins to cool.
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Data Analysis: The heat capacity of the calorimeter system is determined by combusting a

standard substance with a known enthalpy of combustion, such as benzoic acid. The heat

released by the combustion of 2-Methyl-4-nitrophenol is then calculated from the observed

temperature rise. Corrections are made for the heat of combustion of the fuse wire and for

the formation of nitric acid from the nitrogen in the sample.

Calculation of Enthalpy of Formation: The standard enthalpy of combustion is used, along

with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O),

to calculate the standard enthalpy of formation of 2-Methyl-4-nitrophenol using Hess's Law.

graph TD; A[Sample Preparation] --> B[Bomb Assembly]; B --> C[Calorimeter Setup]; C -->
D[Ignition & Data Acquisition]; D --> E[Data Analysis]; E --> F[Calculation of Enthalpy of

Formation];

Combustion Calorimetry Workflow.

Knudsen Effusion Method: Measuring Vapor Pressure
and Enthalpy of Sublimation
The Knudsen effusion method is a highly sensitive technique for determining the vapor

pressure of low-volatility solids. This method is particularly well-suited for organic compounds

like 2-Methyl-4-nitrophenol.

Sample Loading: A small amount of crystalline 2-Methyl-4-nitrophenol is placed in a

Knudsen cell, which is a small, thermostated container with a very small orifice of known

area.

High Vacuum: The cell is placed in a high-vacuum chamber.

Mass Loss Measurement: As the sample is heated to a specific temperature, it sublimes, and

the vapor effuses through the orifice. The rate of mass loss is measured with a high-

precision microbalance.

Varying Temperature: The experiment is repeated at several different temperatures.

Data Analysis: The vapor pressure at each temperature is calculated from the rate of mass

loss using the Knudsen equation.
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Enthalpy of Sublimation Calculation: The enthalpy of sublimation is determined from the

slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the

absolute temperature, according to the Clausius-Clapeyron equation.

graph TD; A[Sample Loading] --> B[High Vacuum]; B --> C[Mass Loss Measurement at T1]; C -
-> D[Varying Temperature to T2, T3...]; D --> E[Data Analysis]; E --> F[Enthalpy of Sublimation

Calculation];

Knudsen Effusion Method Workflow.

Differential Scanning Calorimetry (DSC): Characterizing
Phase Transitions and Heat Capacity
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to

measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant

temperature.[9][10] It is particularly useful for determining the melting point, enthalpy of fusion,

and heat capacity of 2-Methyl-4-nitrophenol.

Sample Encapsulation: A small, accurately weighed sample of 2-Methyl-4-nitrophenol
(typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used

as a reference.

Temperature Program: The sample and reference pans are placed in the DSC instrument

and subjected to a controlled temperature program, which typically involves a linear heating

rate.

Heat Flow Measurement: The instrument measures the difference in heat flow required to

maintain the sample and reference at the same temperature.

Data Analysis:

Melting Point and Enthalpy of Fusion: An endothermic peak in the DSC thermogram

indicates melting. The peak onset temperature corresponds to the melting point, and the

area under the peak is proportional to the enthalpy of fusion.

Heat Capacity: The heat capacity is determined by measuring the displacement of the

baseline of the DSC thermogram.
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Computational Thermochemistry: A Predictive
Approach
In the absence of comprehensive experimental data, computational chemistry provides a

robust framework for predicting the thermochemical properties of molecules like 2-Methyl-4-
nitrophenol. High-level ab initio methods can yield accurate thermochemical data.

G3(MP2)//B3LYP Method
The Gaussian-3 (G3) theory and its variants, such as G3(MP2)//B3LYP, are composite

computational methods designed to achieve high accuracy in calculating thermochemical

properties like enthalpies of formation.[11]

Geometry Optimization: The molecular geometry of 2-Methyl-4-nitrophenol is optimized

using Density Functional Theory (DFT) with the B3LYP functional and a suitable basis set.

Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of

theory to confirm that the optimized structure is a true minimum on the potential energy

surface and to obtain zero-point vibrational energies and thermal corrections.

Single-Point Energy Calculations: A series of higher-level single-point energy calculations

are performed using methods like MP2 and QCISD(T) with larger basis sets.

Composite Energy Calculation: The final G3(MP2) energy is obtained by combining the

energies from the different levels of theory and applying empirical corrections.

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is

calculated using an atomization or isodesmic reaction scheme, which leverages the high

accuracy of the computed energies.

graph TD; A[Geometry Optimization (B3LYP)] --> B[Vibrational Frequency Calculation]; B -->
C[Single-Point Energy Calculations (MP2, QCISD(T))]; C --> D[Composite Energy Calculation

(G3(MP2))]; D --> E[Enthalpy of Formation Calculation];

G3(MP2)//B3LYP Computational Workflow.

Conclusion and Future Outlook
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This technical guide has provided a comprehensive overview of the thermochemical properties

of 2-Methyl-4-nitrophenol, emphasizing the experimental and computational methodologies

for their determination. While there is a notable scarcity of publicly available, experimentally

determined thermochemical data for this specific compound, this guide has synthesized the

existing information and provided a framework for its understanding by drawing comparisons

with related isomers. The recent experimental determination of its vapor pressure is a

significant step forward.

For researchers and professionals in drug development and chemical synthesis, a thorough

understanding of these properties is paramount for ensuring process safety, optimizing reaction

conditions, and predicting the behavior of this important molecule. It is recommended that

further experimental work be undertaken to determine the enthalpy of formation and

combustion of 2-Methyl-4-nitrophenol to provide a complete and validated thermochemical

dataset. Such data would be invaluable for the continued and safe application of this versatile

chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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